molecular formula C24H23N3O6S B2509887 N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261019-79-7

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2509887
CAS No.: 1261019-79-7
M. Wt: 481.52
InChI Key: SGZGUQYDJOSIDH-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a thieno[3,2-d]pyrimidine derivative bearing a 3-(2-methoxyphenyl) substituent and an acetamide group linked to a 3,4-dimethoxybenzyl moiety. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-18-7-5-4-6-16(18)27-23(29)22-17(10-11-34-22)26(24(27)30)14-21(28)25-13-15-8-9-19(32-2)20(12-15)33-3/h4-12,17,22H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTDGCPKDULJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thienopyrimidine Core

Table 1: Key Structural Differences and Properties
Compound Name / ID Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight (g/mol) Notable Data
Target Compound Thieno[3,2-d]pyrimidine 2-Methoxyphenyl 3,4-Dimethoxybenzyl ~495 (estimated) N/A (Data not explicitly provided in evidence)
Compound 12 Thieno[2,3-d]pyrimidine 4-Methoxyphenyl (via O-link) 3-Methoxyphenyl 392.0 IC₅₀ = 0.89 µM (antiproliferative activity)
Compound Thieno[3,2-d]pyrimidine 2-(Thiophen-2-yl)ethyl 3,4-Dimethoxybenzyl ~515 (estimated) Structural analogue with thiophene substituent
Example 83 Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl Chromen-4-one linked 571.2 (M+1) MP: 302–304°C; antiproliferative activity

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl (electron-donating) contrasts with fluorine or trifluoromethoxy substituents in analogues (e.g., ), which may alter binding kinetics .
  • Thiophene vs.
  • Bridged Systems : Pyrazolo[3,4-d]pyrimidines () exhibit rigid fused rings, possibly enhancing target selectivity but reducing synthetic accessibility .

Critical Analysis of Contradictory Evidence

  • Yield vs. Complexity: While reports a 94% yield for a structurally simpler compound (IV-43), more complex thienopyrimidines (e.g., ) show lower yields (67–74%), suggesting inverse correlation between molecular complexity and synthetic efficiency .

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